molecular formula C4H6O2 B3423396 (2S,3S)-Diepoxybutane CAS No. 30031-64-2

(2S,3S)-Diepoxybutane

Cat. No.: B3423396
CAS No.: 30031-64-2
M. Wt: 86.09 g/mol
InChI Key: ZFIVKAOQEXOYFY-IMJSIDKUSA-N
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Description

(2S,3S)-Diepoxybutane is a chiral organic compound with the molecular formula C₄H₆O₂ It is a stereoisomer of diepoxybutane, characterized by two epoxide groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Diepoxybutane typically involves the epoxidation of butadiene. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of butadiene using a heterogeneous catalyst system. This method allows for the efficient and scalable production of the compound, with high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-Diepoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide groups can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diols, amino alcohols, and thioethers, respectively.

    Reduction: The compound can be reduced to form butane-1,4-diol using reducing agents like lithium aluminum hydride.

    Oxidation: Further oxidation of this compound can lead to the formation of butane-1,4-dione.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and thiourea are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Nucleophilic Substitution: Diols, amino alcohols, and thioethers.

    Reduction: Butane-1,4-diol.

    Oxidation: Butane-1,4-dione.

Scientific Research Applications

(2S,3S)-Diepoxybutane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

    Biology: The compound is used in studies of DNA cross-linking and repair mechanisms. It can induce DNA damage, making it a useful tool for understanding cellular responses to genotoxic stress.

    Medicine: this compound is investigated for its potential use in cancer therapy, particularly in the development of chemotherapeutic agents that target rapidly dividing cells.

    Industry: It is used in the production of polymers and resins, where its epoxide groups can undergo polymerization reactions to form cross-linked networks.

Mechanism of Action

The mechanism of action of (2S,3S)-Diepoxybutane involves the formation of covalent bonds with nucleophilic sites in biological molecules. The epoxide groups are highly reactive and can form adducts with DNA, proteins, and other cellular components. This reactivity underlies its ability to induce DNA cross-linking, leading to the inhibition of DNA replication and transcription. The compound’s effects on cellular pathways are mediated through the activation of DNA damage response mechanisms, including the activation of repair enzymes and cell cycle checkpoints.

Comparison with Similar Compounds

    (2R,3R)-Diepoxybutane: Another stereoisomer of diepoxybutane with similar chemical properties but different biological activity due to its distinct stereochemistry.

    (2S,3R)-Diepoxybutane and (2R,3S)-Diepoxybutane: These diastereomers also possess two epoxide groups but differ in their spatial arrangement, leading to different reactivity and applications.

Uniqueness: (2S,3S)-Diepoxybutane is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its other stereoisomers. Its ability to form enantiomerically pure products makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-[(2S)-oxiran-2-yl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZFIVKAOQEXOYFY-IMJSIDKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C(O1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

C1[C@H](O1)[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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DSSTOX Substance ID

DTXSID101031194
Record name 2,2'-Bioxirane, (2S,2'S)-
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Molecular Weight

86.09 g/mol
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Physical Description

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

291 °F at 760 mmHg (NTP, 1992)
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Flash Point

114 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

3.9 mmHg at 68 °F (NTP, 1992)
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CAS No.

298-18-0, 30031-64-2, 564-00-1
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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Melting Point

39 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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